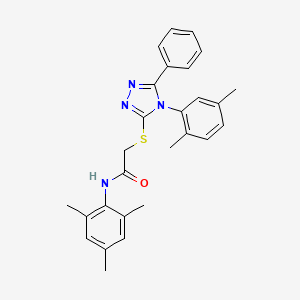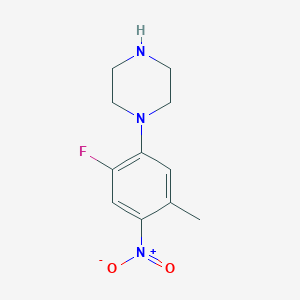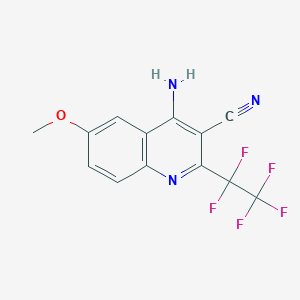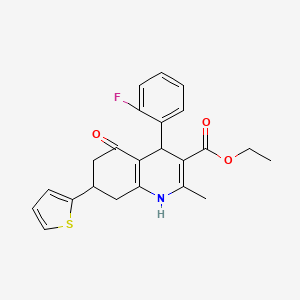![molecular formula C24H27NO4 B11079210 3-Amino-2-[(3,4-diethoxyphenyl)acetyl]-5-phenylcyclohex-2-en-1-one](/img/structure/B11079210.png)
3-Amino-2-[(3,4-diethoxyphenyl)acetyl]-5-phenylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5-PHENYL-2-CYCLOHEXEN-1-ONE: is a complex organic compound characterized by its unique structure, which includes an amino group, a diethoxyphenyl group, and a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5-PHENYL-2-CYCLOHEXEN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Diethoxyphenyl Acetyl Intermediate: This step involves the acetylation of 3,4-diethoxyphenyl using acetic anhydride in the presence of a catalyst such as pyridine.
Cyclohexenone Formation: The intermediate is then reacted with cyclohexanone in the presence of a base like sodium hydroxide to form the cyclohexenone ring.
Amino Group Introduction: Finally, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5-PHENYL-2-CYCLOHEXEN-1-ONE: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or amine derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-AMINO-2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5-PHENYL-2-CYCLOHEXEN-1-ONE: has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers explore its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 3-AMINO-2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5-PHENYL-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to its anticancer activity.
Comparison with Similar Compounds
3-AMINO-2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5-PHENYL-2-CYCLOHEXEN-1-ONE: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 2-AMINO-4-(3,4-DIETHOXYPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE and other diethoxyphenyl derivatives.
Uniqueness: The presence of both the diethoxyphenyl and cyclohexenone moieties in the same molecule provides unique chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H27NO4 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-imino-5-phenylcyclohexan-1-one |
InChI |
InChI=1S/C24H27NO4/c1-3-28-22-11-10-16(13-23(22)29-4-2)12-20(26)24-19(25)14-18(15-21(24)27)17-8-6-5-7-9-17/h5-11,13,18,25-26H,3-4,12,14-15H2,1-2H3/b24-20-,25-19? |
InChI Key |
TWYJRGAXLYQILX-SMVXMNLZSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=C/2\C(=N)CC(CC2=O)C3=CC=CC=C3)/O)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=C2C(=N)CC(CC2=O)C3=CC=CC=C3)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzyl-11-(4-bromophenyl)-8-(4-chlorophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B11079129.png)
![3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11079133.png)
![Methyl 3-acetyl-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)pentanoate](/img/structure/B11079142.png)

![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11079156.png)
methyl}aniline](/img/structure/B11079158.png)
![N-[4-(4-Methylphenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]-N-phenylamine](/img/structure/B11079166.png)



![Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11079189.png)
amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11079196.png)
![N-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11079207.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-phenylpropanamide](/img/structure/B11079218.png)
